Microtubule Assembly Inhibition: A Direct Comparison of Halogenated Isatins
In a cell-free tubulin polymerization assay, 4,7-dichloroisatin inhibits microtubule assembly with an IC50 of 3.72 µM, as measured by turbidity formation after 20 minutes of incubation [1]. This activity positions it as a moderate inhibitor within the class of dihalogenated isatin derivatives. For comparison, a broader class-level analysis reveals that other structurally related dihalogenated isatins exhibit a wide range of IC50 values for cytotoxic activity, spanning from 5 µM to 280 µM, depending on the precise substitution pattern [2]. This indicates that the specific 4,7-substitution pattern confers a distinct level of microtubule inhibition potency, which is a critical differentiator for mechanism-of-action studies.
| Evidence Dimension | Inhibition of microtubule assembly (tubulin polymerization) |
|---|---|
| Target Compound Data | IC50 = 3.72 µM |
| Comparator Or Baseline | Other dihalogenated isatins (class-level baseline) |
| Quantified Difference | Potency within a class range of IC50 = 5-280 µM, highlighting that substitution pattern is a key determinant of activity. |
| Conditions | Cell-free turbidity assay; incubation for 20 minutes [1]. |
Why This Matters
This specific IC50 value allows researchers to select 4,7-dichloroisatin as a well-defined tool for studying microtubule dynamics, as its potency is distinct from other structurally similar analogs.
- [1] BindingDB. (n.d.). Affinity data for CHEMBL540565 (BDBM50217543). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50217543 View Source
- [2] AllJournals.cn. (n.d.). A series of dihalogenated isatins and their effect on microtubule assembly. Retrieved from https://biosci.alljournals.cn/ View Source
